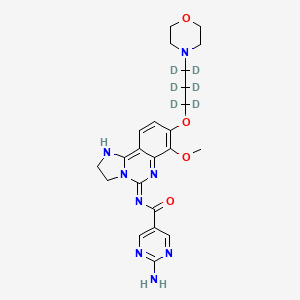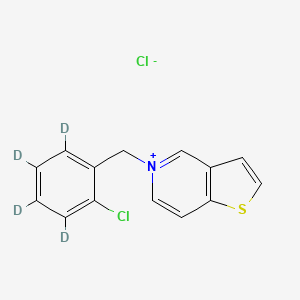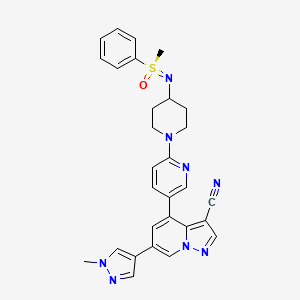
Ret-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ret-IN-10 is a potent inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. RET is an oncogenic driver receptor that is overexpressed in several cancer types, including non-small cell lung cancer and thyroid carcinomas . This compound has shown potential in the research of cancer diseases, particularly in targeting RET-positive tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ret-IN-10 is synthesized through a series of chemical reactions involving heterocyclic sulfoximine compounds. The synthetic route typically involves the formation of a sulfoximine intermediate, which is then reacted with various reagents to form the final compound . The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes scaling up the reactions, using industrial-grade equipment, and ensuring stringent quality control measures to produce this compound suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Ret-IN-10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered chemical properties, which can be further studied for their biological activities .
Scientific Research Applications
Ret-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the RET signaling pathway and its role in cancer progression.
Biology: Investigated for its effects on cellular processes and its potential to inhibit cancer cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating RET-positive cancers, including non-small cell lung cancer and thyroid carcinomas.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Mechanism of Action
Ret-IN-10 exerts its effects by inhibiting the activity of the RET receptor tyrosine kinase. The compound binds to the active site of the RET protein, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts cellular processes such as proliferation, growth, and survival, which are critical for cancer progression. The molecular targets and pathways involved include the PI3K/AKT, RAS/RAF, MAPK, and PLCγ pathways .
Comparison with Similar Compounds
Selpercatinib: A selective RET inhibitor approved for the treatment of RET-positive non-small cell lung cancer and thyroid cancer.
Pralsetinib: Another selective RET inhibitor with similar applications in treating RET-positive cancers.
Cabozantinib and Vandetanib: Multiple kinase inhibitors that target RET among other kinases but have higher toxicity and less specificity
Uniqueness of Ret-IN-10: this compound is unique in its potent inhibitory activity against RET with potentially lower toxicity compared to non-selective inhibitors. It has shown promising results in preclinical studies, making it a valuable compound for further research and development in cancer therapy .
Properties
Molecular Formula |
C29H28N8OS |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
4-[6-[4-[(methyl-oxo-phenyl-λ6-sulfanylidene)amino]piperidin-1-yl]pyridin-3-yl]-6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H28N8OS/c1-35-19-24(18-32-35)22-14-27(29-23(15-30)17-33-37(29)20-22)21-8-9-28(31-16-21)36-12-10-25(11-13-36)34-39(2,38)26-6-4-3-5-7-26/h3-9,14,16-20,25H,10-13H2,1-2H3/t39-/m1/s1 |
InChI Key |
CCWHRQDNJUAXAI-LDLOPFEMSA-N |
Isomeric SMILES |
CN1C=C(C=N1)C2=CN3C(=C(C=N3)C#N)C(=C2)C4=CN=C(C=C4)N5CCC(CC5)N=[S@@](=O)(C)C6=CC=CC=C6 |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=C(C=N3)C#N)C(=C2)C4=CN=C(C=C4)N5CCC(CC5)N=S(=O)(C)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




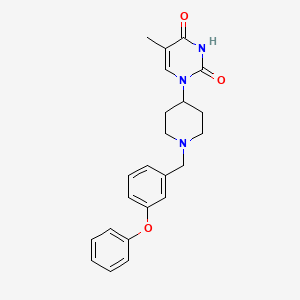


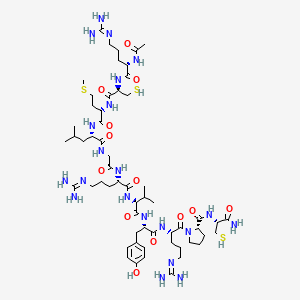
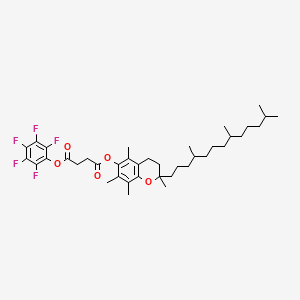
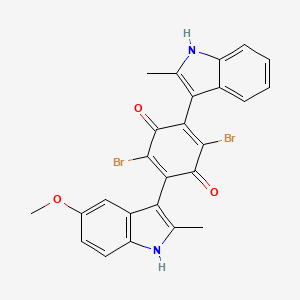


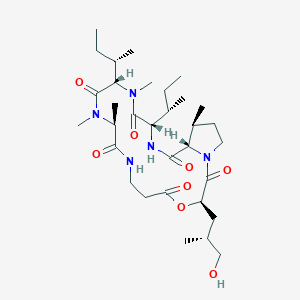
![4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid](/img/structure/B12411902.png)
